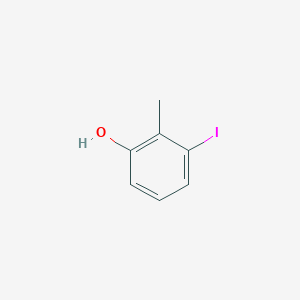

3-Iodo-2-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7IO |

|---|---|

Molecular Weight |

234.03 g/mol |

IUPAC Name |

3-iodo-2-methylphenol |

InChI |

InChI=1S/C7H7IO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 |

InChI Key |

LHKIGGPZRMWBCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1I)O |

Origin of Product |

United States |

Foundational & Exploratory

3-Iodo-2-methylphenol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-2-methylphenol, also known as 3-iodo-2-cresol, is an aromatic organic compound. This technical guide provides a comprehensive overview of its chemical structure, properties, and a generalized synthesis protocol. Due to a notable lack of extensive research on this specific isomer, much of the available data is computational. This document consolidates the existing information and highlights areas for future experimental investigation.

Chemical Structure and Identification

This compound is a substituted phenol (B47542) with an iodine atom at the meta-position and a methyl group at the ortho-position relative to the hydroxyl group.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 3-Iodo-2-cresol, Jodkresol[1] |

| CAS Number | 116529-75-0[1] |

| Molecular Formula | C₇H₇IO[1] |

| SMILES | CC1=C(C=CC=C1I)O[1] |

| InChI | InChI=1S/C7H7IO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3[1] |

| InChIKey | LHKIGGPZRMWBCT-UHFFFAOYSA-N[1] |

Physicochemical Properties

Experimental data for the physicochemical properties of this compound are scarce in the literature. The following table summarizes primarily computed data from established chemical databases.

| Property | Value | Source |

| Molecular Weight | 234.03 g/mol | Computed (PubChem)[1] |

| Monoisotopic Mass | 233.95416 Da | Computed (PubChem)[1] |

| XLogP3 | 2.6 | Computed (PubChem)[1] |

| Hydrogen Bond Donor Count | 1 | Computed (PubChem)[1] |

| Hydrogen Bond Acceptor Count | 1 | Computed (PubChem)[1] |

| Rotatable Bond Count | 1 | Computed (PubChem)[1] |

| Topological Polar Surface Area | 20.2 Ų | Computed (PubChem)[1] |

| Heavy Atom Count | 9 | Computed (PubChem)[1] |

Spectroscopic Data

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, a general method for the iodination of phenolic compounds can be adapted.

Generalized Iodination of a Phenolic Compound

This protocol is based on a general method for preparing iodo-phenolic compounds.

Materials:

-

Phenolic starting material (2-methylphenol)

-

Strong base (e.g., Sodium Hydroxide)

-

Potassium Iodide

-

Trichloroisocyanuric acid

-

Ethyl acetate (B1210297)

-

Hexane (or other suitable solvent for recrystallization)

Procedure:

-

Dissolve the phenolic compound (2-methylphenol) in methanol.

-

Add a strong base (e.g., sodium hydroxide) and potassium iodide to the solution. The molar ratio of the phenolic compound to the base and to potassium iodide is typically between 1:1 and 1:2.

-

Stir the mixture uniformly.

-

Slowly add a methanol solution of trichloroisocyanuric acid. The molar ratio of the phenolic compound to trichloroisocyanuric acid is generally around 3:1 to 3:2.

-

Allow the reaction to proceed under controlled temperature conditions (e.g., 0-20 °C) for a period of 0.5 to 3 hours.

-

Upon completion, filter the reaction mixture.

-

Adjust the pH of the filtrate to 2-5.

-

Extract the product with ethyl acetate.

-

Concentrate the organic phase and purify the crude product by recrystallization using a suitable solvent system like ethyl acetate and hexane.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways.

However, as a member of the iodinated phenol class of compounds, it may possess certain biological activities. Phenolic compounds, in general, are known for their antioxidant properties. The introduction of an iodine atom can modulate the biological activity, potentially leading to antimicrobial or other pharmacological effects. Further research and biological screening are necessary to determine the specific activities of this compound.

Safety and Hazards

Based on GHS classifications, this compound is considered hazardous.

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | Acute toxicity, oral[1] |

| Causes skin irritation | H315 | Skin corrosion/irritation[1] |

| Causes serious eye damage | H318 | Serious eye damage/eye irritation[1] |

| May cause respiratory irritation | H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation[1] |

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion and Future Directions

This compound is a compound for which there is a significant lack of experimentally derived data. The information available is largely computational. This guide serves as a summary of the current knowledge.

Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol.

-

Performing comprehensive spectroscopic characterization (NMR, IR, MS).

-

Determining experimental physicochemical properties such as melting point, boiling point, and solubility.

-

Conducting biological screening assays to investigate potential therapeutic activities.

Such foundational research is essential to unlock the potential of this compound for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methylphenol from o-Cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-iodo-2-methylphenol from o-cresol (B1677501). Due to the limited availability of a direct, high-yield synthetic protocol for this compound from o-cresol in readily accessible literature, this document outlines a plausible synthetic approach based on established iodination methodologies for phenols. The guide also discusses the critical aspect of regioselectivity and provides a framework for the experimental execution and characterization of the target compound.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. Its synthesis from the readily available starting material, o-cresol, involves the electrophilic substitution of an iodine atom onto the aromatic ring. The primary challenge in this synthesis is controlling the regioselectivity of the iodination to favor the introduction of the iodine atom at the C-3 position, ortho to the hydroxyl group and meta to the methyl group.

Regioselectivity in the Iodination of o-Cresol

The hydroxyl (-OH) and methyl (-CH₃) groups of o-cresol are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. The hydroxyl group is a much stronger activating group than the methyl group. Therefore, the positions ortho and para to the hydroxyl group are the most electron-rich and thus the most susceptible to electrophilic attack.

In o-cresol, the C-4 and C-6 positions are para and ortho to the hydroxyl group, respectively, and are also meta and ortho to the methyl group. The C-3 and C-5 positions are meta to the hydroxyl group and ortho and para to the methyl group, respectively.

Standard iodination of o-cresol tends to yield a mixture of isomers, with the major products often being 4-iodo-2-methylphenol (B1580675) and 6-iodo-2-methylphenol, where substitution occurs at the positions most activated by the hydroxyl group. The formation of 2,4-di-iodo-6-methylphenol can also occur with an excess of the iodinating agent.[1] Achieving iodination at the C-3 position is sterically and electronically less favored under standard electrophilic aromatic substitution conditions.

To achieve the desired 3-iodo isomer, a synthetic strategy that can overcome the inherent directing effects of the hydroxyl group is required. This may involve the use of specific iodinating agents, catalysts, or a multi-step synthetic route.

Proposed Synthetic Pathway

A potential pathway for the synthesis of this compound from o-cresol is through a directed ortho-metalation strategy followed by iodination, or by employing specific iodinating reagents that may favor the less sterically hindered and less electronically activated position under certain conditions. However, for the purpose of this guide, we will focus on a direct iodination approach and the subsequent challenges in isomer separation.

The following sections detail a generalized experimental protocol for the iodination of o-cresol, which is likely to produce a mixture of isomers including the desired this compound. The subsequent purification is a critical step to isolate the target compound.

Experimental Protocols

Two common methods for the iodination of phenols are the use of N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).

Method 1: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and effective iodinating agent for activated aromatic compounds.[2] The reaction can be catalyzed by an acid.

Materials:

-

o-Cresol

-

N-Iodosuccinimide (NIS)

-

Anhydrous solvent (e.g., Dichloromethane (B109758), Acetonitrile)

-

Acid catalyst (e.g., Trifluoroacetic acid, p-Toluenesulfonic acid) (optional)

-

Sodium thiosulfate (B1220275) solution (aqueous, saturated)

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Eluent for column chromatography (e.g., Hexane/Ethyl acetate (B1210297) mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve o-cresol in the chosen anhydrous solvent.

-

Add N-Iodosuccinimide (1.0 - 1.2 equivalents) to the solution. If an acid catalyst is used, it should be added at this stage (catalytic amount).

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to separate the isomers and obtain the desired this compound.

Method 2: Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a more reactive iodinating agent than molecular iodine.

Materials:

-

o-Cresol

-

Iodine Monochloride (ICl) solution (e.g., 1.0 M in dichloromethane)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Sodium thiosulfate solution (aqueous, saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve o-cresol in an anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the iodine monochloride solution (1.0 - 1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

-

Purify the crude product by column chromatography to isolate this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| o-Cresol | C₇H₈O | 108.14 | Colorless to yellowish liquid |

| This compound | C₇H₇IO | 234.03 | Not available |

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Synthesis pathway of this compound from o-cresol.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Characterization of this compound

Upon successful isolation, the structure of this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The coupling patterns of the aromatic protons will be crucial in confirming the 3-iodo substitution pattern.

-

¹³C NMR will show the expected number of carbon signals, with the carbon atom attached to the iodine atom exhibiting a characteristic chemical shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band for the O-H stretch of the phenolic hydroxyl group and characteristic peaks for the C-H and C=C bonds of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (234.03 g/mol ).

Conclusion

The synthesis of this compound from o-cresol presents a regioselectivity challenge. The protocols outlined in this guide provide a starting point for researchers to explore this transformation. Successful synthesis will heavily rely on careful control of reaction conditions and, most importantly, on a robust purification strategy to isolate the desired isomer from the reaction mixture. Further investigation into directed iodination methods may be necessary to develop a more selective and high-yielding synthesis.

References

A Technical Guide to the Physical and Chemical Properties of 3-Iodo-2-methylphenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Iodo-2-methylphenol (CAS No: 116529-75-0). It is an aromatic organic compound, specifically a substituted phenol, which can serve as a valuable building block in synthetic chemistry. This document consolidates available data on its structural, physicochemical, and spectroscopic properties. Due to the limited availability of experimental data in public literature, this guide also presents predicted properties and representative experimental protocols based on analogous compounds. Furthermore, it explores the chemical reactivity of its functional groups and discusses the biological context of isomeric compounds to highlight potential areas of research.

Core Physical and Chemical Properties

This compound is a halogenated derivative of o-cresol. Its core properties are summarized below. It is important to note that while some data is derived from computational models, it provides a valuable baseline for experimental design.

Data Presentation: Properties Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Notes / Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-iodo-2-methyl-phenol, Jodkresol | [1] |

| CAS Number | 116529-75-0 | [1][2][3] |

| Molecular Formula | C₇H₇IO | [1][2][3][4] |

| Molecular Weight | 234.03 g/mol | [1] |

| Monoisotopic Mass | 233.95416 Da | [1][4] |

| Appearance | Not specified in literature. Expected to be a solid at room temperature. | [3] |

| Melting Point | Not available in searched literature. | |

| Boiling Point | 276.6 ± 28.0 °C | (Predicted)[2] |

| Density | 1.854 ± 0.06 g/cm³ | (Predicted)[2] |

| pKa | Not available in searched literature. | |

| LogP (Octanol/Water) | 2.6 | (Computed, XLogP3)[1][4] |

| Purity | ≥97% | (Commercial specification)[3] |

| Storage Temperature | 4-8°C | (Commercial recommendation)[3] |

Spectroscopic and Analytical Data

-

¹H NMR: Based on its asymmetric structure, five distinct signals are expected: one for the methyl protons (-CH₃), one for the hydroxyl proton (-OH), and three for the aromatic protons (-CH). The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 1,2,3-trisubstituted benzene (B151609) ring.

-

¹³C NMR: Seven unique carbon signals are expected: one for the methyl carbon, and six for the aromatic carbons (four CH and two quaternary). The carbon bearing the iodine atom (C-I) would show a characteristic shift.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), an aliphatic C-H stretch from the methyl group (~2850-2960 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and a C-I stretch in the fingerprint region (~500-600 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z ≈ 234. A prominent peak at m/z 127 corresponding to the iodine atom (I⁺) is also expected, which is a characteristic feature in the mass spectra of iodo-compounds.

Experimental Protocols

Representative Synthesis Protocol: Electrophilic Iodination of 2-Methylphenol

While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the searched literature, a plausible route involves the direct electrophilic iodination of the precursor, 2-methylphenol (o-cresol). The following protocol is a representative method adapted from general procedures for iodinating phenols.[5]

Objective: To synthesize this compound via regioselective iodination.

Materials:

-

2-Methylphenol (o-cresol)

-

Potassium Iodide (KI) or Sodium Iodide (NaI)

-

An oxidant (e.g., Sodium Hypochlorite solution (NaOCl) or Trichloroisocyanuric acid (TCCA))

-

Methanol (Solvent)

-

Sodium Hydroxide (B78521) (NaOH)

-

Hydrochloric Acid (HCl, for pH adjustment)

-

Ethyl Acetate (B1210297) (for extraction)

-

Saturated Sodium Thiosulfate (B1220275) solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), dissolve 2-methylphenol in methanol.

-

Addition of Reagents: Add sodium hydroxide to the solution, followed by potassium iodide, and stir until all solids are dissolved.

-

Iodination: Slowly add the oxidant (e.g., NaOCl solution) dropwise to the stirring mixture while maintaining the temperature below 10°C. The reaction is typically rapid.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching and Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining oxidant.

-

Acidification: Carefully acidify the mixture to a pH of ~5-6 with dilute HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica (B1680970) gel or recrystallization to yield pure this compound.

Mandatory Visualization: Synthesis and Analysis Workflow

References

Spectroscopic Profile of 3-Iodo-2-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Iodo-2-methylphenol. Due to the limited availability of experimental spectra in public databases, this guide leverages predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, alongside characteristic infrared (IR) absorption frequencies and anticipated mass spectrometry (MS) fragmentation patterns based on analogous compounds. This document also outlines detailed experimental protocols for acquiring such spectra, serving as a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these values are computationally generated and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | Doublet of Doublets | 1H | Ar-H |

| ~7.1 - 6.9 | Triplet | 1H | Ar-H |

| ~6.8 - 6.6 | Doublet of Doublets | 1H | Ar-H |

| ~5.0 - 6.0 | Singlet (broad) | 1H | OH |

| ~2.4 | Singlet | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-OH |

| ~140 | C-I |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | C-CH₃ |

| ~115 | Ar-CH |

| ~20 | CH₃ |

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Phenolic OH |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2960 - 2850 | Medium | C-H Stretch | Methyl |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1260 - 1180 | Strong | C-O Stretch | Phenolic |

| ~800 - 600 | Strong | C-I Stretch | Aryl Iodide |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| 234 | Molecular Ion [M]⁺ |

| 219 | [M - CH₃]⁺ |

| 107 | [M - I]⁺ |

| 94 | [M - I - CH₃ + H]⁺ (Cresol fragment) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe or dissolution in a suitable solvent for injection via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) can be used.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

The Ascending Trajectory of Iodinated Phenols: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: The incorporation of iodine into the phenolic backbone has unlocked a compelling area of research, revealing a class of compounds with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the antimicrobial, anticancer, antioxidant, and enzyme-inhibiting properties of iodinated phenols. By presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways, this document aims to serve as a comprehensive resource for professionals in the fields of drug discovery and development.

Antimicrobial Activity of Iodinated Phenols

The introduction of iodine atoms to a phenolic structure can significantly enhance its antimicrobial properties. This is attributed to several factors, including increased lipophilicity, which facilitates passage through microbial cell membranes, and the ability of iodine to disrupt essential cellular processes.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for select iodinated phenolic compounds against various microbial strains. Lower MIC values indicate greater antimicrobial potency.

| Compound | Microorganism | MIC (µM) | Reference |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 | [1] |

| Ciprofloxacin (Reference) | Moraxella catarrhalis | 9 | [1] |

Note: Data on the antimicrobial activity of a broader range of iodinated phenols is an active area of research. The provided data highlights the potential of this class of compounds.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standardized procedure for assessing antimicrobial susceptibility.

Objective: To determine the lowest concentration of an iodinated phenol (B47542) that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

M Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Iodinated phenol compound stock solution

-

Positive control (growth control, no compound)

-

Negative control (sterility control, no bacteria)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Compound Dilutions: A serial two-fold dilution of the iodinated phenol compound is prepared in the microtiter plate wells using MHB. This creates a gradient of decreasing compound concentrations across the plate.

-

Inoculum Preparation: A suspension of the test microorganism is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.

-

Inoculation: Each well of the microtiter plate (except the negative control) is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the iodinated phenol at which there is no visible growth of the microorganism.

Workflow for Broth Microdilution Assay

Figure 1: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anticancer Activity of Iodinated Phenols

Iodinated phenols have emerged as promising candidates in the search for novel anticancer agents. Their cytotoxic effects have been demonstrated against a variety of cancer cell lines, suggesting their potential to interfere with tumor growth and proliferation.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell viability, are presented in the table below for various iodinated phenols.

| Compound | Cancer Cell Line | IC50 (mM) | Reference |

| Guaiacol (B22219) | Human pulp fibroblasts | 9.8 | [2] |

| Phenol | Human pulp fibroblasts | 4.5 | [2] |

| Eugenol | Human pulp fibroblasts | 0.9 | [2] |

| Thymol | Human pulp fibroblasts | 0.5 | [2] |

| 2-Iodophenol | Murine leukemia (L1210) | Data suggests high activity but specific IC50 not provided in the abstract | [3] |

Note: The data indicates a range of cytotoxic potencies among different phenolic compounds, with some showing significant activity at lower concentrations. Further research is needed to establish a comprehensive database of IC50 values for a wider array of iodinated phenols against diverse cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Objective: To determine the concentration of an iodinated phenol that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Iodinated phenol compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere and grow for 24 hours.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the iodinated phenol compound. A control group receives medium without the compound.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

-

MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[4]

Workflow for MTT Cytotoxicity Assay

Figure 2: Workflow for assessing the cytotoxicity of iodinated phenols using the MTT assay.

Antioxidant Activity of Iodinated Phenols

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The introduction of iodine can modulate this activity.

Quantitative Antioxidant Data

Quantitative data on the antioxidant capacity of iodinated phenols is an emerging area of study. The following table provides a conceptual framework for how such data would be presented.

| Compound | Assay | Antioxidant Capacity (e.g., TEAC, IC50) | Reference |

| Iodinated Phenol A | DPPH | Value | Citation |

| Iodinated Phenol B | ABTS | Value | Citation |

| Trolox (Standard) | DPPH | Reference Value | Citation |

Note: Trolox Equivalent Antioxidant Capacity (TEAC) is a common unit for expressing antioxidant activity relative to the standard antioxidant, Trolox. IC50 in this context refers to the concentration of the compound required to scavenge 50% of the free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging activity of compounds.

Objective: To measure the ability of an iodinated phenol to scavenge the stable DPPH free radical.

Materials:

-

DPPH solution in a suitable solvent (e.g., methanol (B129727) or ethanol)

-

Iodinated phenol compound stock solution

-

Standard antioxidant (e.g., Trolox or ascorbic acid)

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture Preparation: A solution of the iodinated phenol at various concentrations is mixed with a DPPH solution of a known concentration.

-

Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes) to allow the scavenging reaction to occur.[5]

-

Absorbance Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (around 517 nm).[5] The reduction in absorbance is indicative of the radical scavenging activity of the compound.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated for each concentration of the iodinated phenol.

-

IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.[6]

Workflow for DPPH Antioxidant Assay

Figure 3: Workflow for evaluating the antioxidant activity of iodinated phenols using the DPPH assay.

Enzyme Inhibition by Iodinated Phenols

Iodinated phenols have been shown to inhibit the activity of various enzymes, a property that is of significant interest in drug development. A key target is thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis.

Quantitative Enzyme Inhibition Data

The inhibitory potential of iodinated phenols is typically quantified by their IC50 values or inhibition constants (Ki). The following table presents data on the inhibition of thyroid peroxidase (TPO) by various phenolic compounds.

| Inhibitor | Enzyme | IC50 (mM) | Mode of Inhibition | Reference |

| Rosmarinic acid | Thyroid Peroxidase (TPO) | 0.004 | Competitive | [7] |

| Quercetin | Thyroid Peroxidase (TPO) | 0.199 | Uncompetitive | [7] |

| Chlorogenic acid | Thyroid Peroxidase (TPO) | - | Noncompetitive | [7] |

| Rutin | Thyroid Peroxidase (TPO) | 1.44 | Competitive | [7] |

| Diiodotyrosine | Thyroid Peroxidase (TPO) | > 0.005 | Competitive | [8] |

Note: The mode of inhibition (competitive, uncompetitive, noncompetitive) provides valuable information about the mechanism by which the compound interacts with the enzyme.

Experimental Protocol: Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol Oxidation Method)

This assay measures the inhibition of TPO-catalyzed oxidation of guaiacol, a colorimetric substrate.

Objective: To determine the inhibitory effect of an iodinated phenol on the activity of thyroid peroxidase.

Materials:

-

Thyroid microsomal preparation (source of TPO)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Guaiacol solution

-

Hydrogen peroxide (H₂O₂) solution

-

Iodinated phenol compound stock solution

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well plate or cuvette, combine the phosphate buffer, TPO enzyme preparation, and the iodinated phenol at various concentrations.[9]

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[9]

-

Initiation of Reaction: Add the guaiacol solution, followed by the H₂O₂ solution to initiate the enzymatic reaction.[7][9]

-

Kinetic Measurement: Immediately measure the increase in absorbance at 470 nm over time. This change in absorbance is due to the formation of tetraguaiacol, the colored product of guaiacol oxidation.[9]

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each inhibitor concentration.

-

IC50 Determination: Plot the percentage of TPO inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7][9]

Workflow for TPO Inhibition Assay

Figure 4: Workflow for the thyroid peroxidase (TPO) inhibition assay using the guaiacol oxidation method.

Signaling Pathways Modulated by Iodinated Phenols

The biological activities of phenolic compounds, including their iodinated derivatives, are often mediated through their interaction with and modulation of key cellular signaling pathways. While research specifically on iodinated phenols is ongoing, the known effects of related compounds provide a strong basis for hypothesized mechanisms.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Phenolic compounds like eriodictyol (B191197) have been shown to suppress breast carcinogenesis by inhibiting the PI3K/Akt pathway.[10] It is plausible that iodinated phenols could exert similar inhibitory effects, leading to decreased cancer cell survival and proliferation. Dityrosine (B1219331), a related compound, has been shown to attenuate T3-mediated cell survival by regulating the PI3k/Akt/MAPK pathway.[11]

Hypothesized Modulation of the PI3K/Akt Pathway by Iodinated Phenols

Figure 5: Hypothesized inhibitory effect of iodinated phenols on the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is frequently observed in cancer. Polyphenols have been shown to interfere with this pathway.[12] For instance, dityrosine has been observed to inhibit T3-stimulated MAPK activity.[11] Given the structural similarities, it is reasonable to hypothesize that iodinated phenols could also modulate MAPK signaling, potentially contributing to their anticancer effects.

Hypothesized Modulation of the MAPK Pathway by Iodinated Phenols

Figure 6: Hypothesized modulation of the MAPK signaling pathway by iodinated phenols.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation and immune responses, and its chronic activation is linked to cancer development. Polyphenols have been reported to inhibit NF-κB activation.[13] This inhibition can occur at various points in the pathway, such as preventing the degradation of IκB, thereby sequestering NF-κB in the cytoplasm. The anti-inflammatory properties of some iodinated phenols may be attributable to their ability to modulate this critical pathway.

Hypothesized Modulation of the NF-κB Pathway by Iodinated Phenols

Figure 7: Hypothesized inhibition of the NF-κB signaling pathway by iodinated phenols.

Conclusion

Iodinated phenols represent a promising class of compounds with a wide spectrum of biological activities that warrant further investigation. Their demonstrated antimicrobial and anticancer properties, coupled with their potential to modulate key cellular signaling pathways, make them attractive candidates for the development of new therapeutic agents. This technical guide has provided a foundational overview of their biological activities, supported by available quantitative data and detailed experimental protocols. As research in this area continues to expand, a more comprehensive understanding of the structure-activity relationships and mechanisms of action of iodinated phenols will undoubtedly emerge, paving the way for their potential clinical application.

References

- 1. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rotman-baycrest.on.ca [rotman-baycrest.on.ca]

- 4. Small-molecule MAPK inhibitors restore radioiodine incorporation in mouse thyroid cancers with conditional BRAF activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Dityrosine suppresses the cytoprotective action of thyroid hormone T3 via inhibiting thyroid hormone receptor-mediated transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 3-Iodo-2-methylphenol. Due to the limited direct experimental data for this compound, this guide incorporates data from its parent compound, o-cresol (B1677501), and related iodinated phenols to provide a predictive and comparative framework. Methodologies for experimental determination are detailed to enable researchers to generate specific data for their applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₇IO | PubChem[1] |

| Molecular Weight | 234.03 g/mol | PubChem[1] |

| CAS Number | 116529-75-0 | AOBChem[2] |

| XlogP3 | 2.6 | PubChem[1] |

| Appearance | Not Available | AOBChem[2] |

| Purity | 97% | AOBChem[2] |

| Storage Temperature | 4-8°C | AOBChem[2] |

Solubility Profile

Table 2: Illustrative Solubility of o-Cresol in Various Solvents

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 3.2 g/100 mL | Room Temperature |

| Ethanol | C₂H₅OH | Miscible | 30 |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified |

| Chloroform | CHCl₃ | Soluble | Not Specified |

| Carbon Tetrachloride | CCl₄ | Soluble | Not Specified |

| Benzene | C₆H₆ | Highly Soluble | Not Specified |

Disclaimer: The data in this table is for o-cresol and should be considered as an estimate for the solubility of this compound. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the solubility of a compound in a specific solvent.[4]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound

-

High-purity solvent of interest

-

Analytical balance

-

Thermostatically controlled shaking incubator or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid and liquid phases, centrifuge the sample at a high speed.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Calculation: Calculate the solubility as the concentration of the solute in the saturated solution, typically expressed in mg/mL or mol/L.

Stability Profile

The stability of phenolic compounds is a critical consideration in drug development and formulation. Phenols are generally susceptible to degradation via oxidation, which can be accelerated by exposure to light, elevated temperatures, and changes in pH.[5] Iodinated aromatic compounds can also exhibit varying degradation kinetics depending on the number and position of iodine atoms.[6]

Table 3: Illustrative Stability of o-Cresol in Aqueous Solution (Protected from Light)

| Storage Duration | Storage Temperature | Average Recovery (%) |

| 1 day | Room Temperature | 98.3 |

| 7 days | Room Temperature | 95.7 |

| 14 days | Room Temperature | 93.2 |

| 30 days | Room Temperature | 89.8 |

| 1 day | 4°C | 100.2 |

| 7 days | 4°C | 99.5 |

| 14 days | 4°C | 98.9 |

| 30 days | 4°C | 97.8 |

Disclaimer: This data represents the stability of o-cresol in urine and should be used as a general indicator for the potential stability of this compound. Specific stability studies under relevant conditions are essential.

Experimental Protocol for Stability Assessment

A general protocol for assessing the stability of this compound in a solution under various conditions is outlined below.

Objective: To evaluate the degradation of this compound over time when exposed to different stress conditions (e.g., pH, temperature, light).

Materials:

-

This compound

-

Relevant buffer solutions (for pH stability)

-

High-purity solvents

-

Temperature-controlled chambers/incubators

-

Photostability chamber

-

HPLC with a suitable detector (e.g., UV)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

-

Stress Conditions:

-

pH Stability: Aliquot the stock solution into different buffer solutions covering a range of pH values (e.g., pH 2, 7, 9).

-

Thermal Stability: Store aliquots of the solution at various temperatures (e.g., 4°C, 25°C, 40°C).

-

Photostability: Expose aliquots to controlled light conditions in a photostability chamber, alongside a dark control.

-

-

Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw samples from each condition.

-

Analysis: Analyze the samples by HPLC to determine the remaining concentration of this compound. The appearance of new peaks may indicate degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the degradation rate constant and half-life.

Synthesis Pathway of this compound

The synthesis of this compound can be achieved through the iodination of o-cresol. A logical workflow for this synthesis is depicted in the following diagram.

Caption: Logical workflow for the synthesis of this compound.

This guide provides a foundational understanding of the solubility and stability aspects of this compound, leveraging data from analogous compounds and outlining detailed experimental protocols for generating specific data. For any drug development program, it is imperative to conduct thorough experimental validation of these properties under the specific conditions of intended use.

References

- 1. This compound | C7H7IO | CID 22352372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aobchem.com [aobchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-Iodo-2-methylphenol molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for 3-Iodo-2-methylphenol, a substituted phenol (B47542) compound relevant in various research and development applications. The information is presented to facilitate quick reference and integration into laboratory and development workflows.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These values are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₇IO | [1][2][3][4] |

| Molecular Weight | 234.03 g/mol | [1][2][3] |

| Monoisotopic Mass | 233.95416 Da | [1][5] |

As a large language model, I am unable to provide detailed experimental protocols or generate visualizations such as DOT language diagrams. The core data for this compound has been provided in the table above.

References

An In-depth Technical Guide to the Discovery and History of Substituted Iodophenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted iodophenols represent a significant class of halogenated aromatic compounds with a rich history in chemical synthesis and a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of these compounds. It further delves into their applications in modulating key signaling pathways, supported by quantitative biological activity data and detailed experimental protocols. The information is curated to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Discovery and History

The journey of substituted iodophenols began in the mid-19th century, not as targeted therapeutic agents, but as products of early organic chemistry explorations. One of the earliest accounts of an iodophenol dates back to 1861, when p-iodophenol was identified as a by-product of the reaction between iodine and salicylic (B10762653) acid.[1] Early synthetic efforts were often extensions of halogenation chemistry applied to phenol (B47542), a readily available aromatic starting material.

The development of the Sandmeyer reaction in the late 19th century provided a more controlled method for introducing iodine into the phenol ring via the diazotization of aminophenols.[1] This opened the door to the systematic synthesis of various positional isomers of monoiodophenols. There are three such isomers: 2-iodophenol, 3-iodophenol, and 4-iodophenol.[2] In total, there are 19 possible iodophenols when considering all degrees of iodination from mono- to pentaiodophenol.[2]

The 20th century saw the refinement of iodination techniques, including the use of iodine in the presence of an oxidizing agent like mercuric oxide or in the form of iodine monochloride.[1] These methods allowed for more efficient and, in some cases, more selective iodination of the phenol ring. The advent of modern analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, was crucial in unequivocally identifying the structures of the various isomers produced.

Historically, the applications of simple iodophenols were somewhat limited. However, their role as versatile chemical intermediates in the synthesis of more complex molecules has been a consistent theme.[2] In recent decades, with the rise of targeted drug discovery, substituted iodophenols have gained prominence as key building blocks for a range of biologically active compounds, including selective estrogen receptor modulators (SERMs), anticancer agents, and antioxidants.

Synthesis of Substituted Iodophenols

The synthesis of substituted iodophenols can be broadly categorized into two main approaches: direct iodination of a substituted phenol and the introduction of a hydroxyl group onto a pre-iodinated aromatic ring.

Direct Iodination of Phenols

This is the most common approach, where a phenol is treated with an iodinating agent. The regioselectivity of the reaction is governed by the directing effects of the hydroxyl group (ortho- and para-directing) and any other substituents on the ring.

Common Iodinating Reagents and Methods:

-

Molecular Iodine (I₂): In the presence of a base (e.g., sodium bicarbonate, ammonia) or an oxidizing agent (e.g., hydrogen peroxide, iodic acid), molecular iodine can effectively iodinate phenols.[3][4]

-

Iodine Monochloride (ICl): A more reactive iodinating agent that can lead to higher yields and faster reaction times.[1]

-

N-Iodosuccinimide (NIS): A mild and selective iodinating agent, often used in the presence of an acid catalyst.

-

Sodium Iodide and an Oxidant: A common and convenient method involves the in situ generation of an electrophilic iodine species from sodium iodide using an oxidant like sodium hypochlorite (B82951) (bleach).[5]

Synthesis from Iodoanilines

The diazotization of an iodoaniline followed by hydrolysis of the resulting diazonium salt is a classic and reliable method for the synthesis of specific iodophenol isomers that may be difficult to obtain through direct iodination.

Biological Activities and Applications

Substituted iodophenols are valuable precursors and, in some cases, active molecules in their own right, with a range of biological activities.

Anticancer and Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of substituted iodophenols against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis. A quantitative structure-activity relationship (QSAR) study on a series of substituted phenols, including 2-iodophenol, revealed that steric factors, particularly the size of substituents at the ortho position, play a significant role in their ability to induce apoptosis.[1]

Estrogen Receptor Modulation

A significant application of substituted iodophenols is in the synthesis of selective estrogen receptor modulators (SERMs). For instance, the iodinated derivative idoxifene (B1683870) was developed as a SERM for potential use in breast cancer therapy. These compounds exert their effects by binding to estrogen receptors (ERα and ERβ) and modulating their activity, acting as either agonists or antagonists depending on the tissue type.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The introduction of an iodine atom can modulate this activity. Structure-activity relationship studies have shown that the position and number of hydroxyl groups are key determinants of the antioxidant capacity of phenolic compounds.[6]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for various substituted iodophenols and related compounds, illustrating their biological potency.

Table 1: Cytotoxicity and Apoptotic Activity of Substituted Phenols

| Compound | Cell Line | Assay | Parameter | Value (µM) | Reference |

| 2-Iodophenol | L1210 (murine leukemia) | Apoptosis Induction | I₅₀ | 1800 | [1] |

| 2-Iodophenol | L1210 (murine leukemia) | Cytotoxicity | ID₅₀ | 130 | [2] |

| 2,6-Diiodo-4-nitrophenol | Various | Cytotoxicity | - | - | [5] |

| Idoxifene | MCF-7 (breast cancer) | Growth Inhibition | IC₅₀ | 6.5 ± 0.6 | [7] |

| Idoxifene | TAM-R (tamoxifen-resistant) | Growth Inhibition | IC₅₀ | 9.6 ± 0.5 | [7] |

Table 2: Estrogen Receptor Binding Affinity

| Compound | Receptor | Assay | Parameter | Value (nM) | Reference |

| Idoxifene | ERα | Competitive Binding | Kᵢ | ~1.5 | [8] |

| Raloxifene | ERα | Competitive Binding | Kᵢ | ~0.5 | [3] |

| Tamoxifen | ERα | Competitive Binding | Kᵢ | ~2.1 | [3] |

Table 3: Antioxidant Activity

| Compound | Assay | Parameter | Value | Reference |

| Phenol | DPPH Radical Scavenging | EC₅₀ | >100 µM | [6] |

| p-Phenylenediamine | DPPH Radical Scavenging | EC₅₀ | ~5 µM | [6] |

Signaling Pathways

Estrogen Receptor Signaling

Substituted iodophenols, particularly those developed as SERMs, exert their biological effects by modulating the estrogen receptor signaling pathway. This pathway has both genomic and non-genomic branches.

Genomic Pathway:

-

Ligand Binding: The SERM enters the cell and binds to the estrogen receptor (ERα or ERβ) in the cytoplasm or nucleus.

-

Dimerization and Translocation: Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus if not already there.

-

DNA Binding: The dimerized receptor binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The receptor-DNA complex recruits co-activator or co-repressor proteins, leading to the activation or repression of gene transcription.[1][2][5][9][10]

Non-Genomic Pathway: A subpopulation of ERs is located at the plasma membrane. Binding of a ligand to these receptors can rapidly activate intracellular signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, without direct gene transcription.[11][12][13]

Apoptosis Induction by Cytotoxic Phenols

The cytotoxic effects of many phenolic compounds, including iodophenols, are mediated through the induction of apoptosis. This process can be initiated through various intrinsic and extrinsic pathways that converge on the activation of caspases, a family of cysteine proteases that execute programmed cell death.

Experimental Protocols

Synthesis of 4-Iodophenol via Diazotization of p-Aminophenol

This protocol is adapted from established methods and provides a reliable synthesis of 4-iodophenol.[1]

Materials:

-

p-Aminophenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Copper Bronze

-

Sodium Thiosulfate (B1220275) solution (dilute)

-

Ligroin (b.p. 90-110°C)

-

Ice

Procedure:

-

Diazotization: In a flask, dissolve p-aminophenol in a mixture of water, ice, and concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the stirred mixture, maintaining the temperature at 0°C. Continue stirring for 20 minutes after the addition is complete.

-

Iodination: In a separate beaker, prepare an ice-cold solution of potassium iodide in water. Pour the diazonium salt solution into the potassium iodide solution.

-

Add a small amount of copper bronze to the mixture and warm it slowly on a water bath to 75-80°C until the evolution of nitrogen ceases. An oily layer of p-iodophenol will separate.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with chloroform.

-

Wash the combined chloroform extracts with a dilute sodium thiosulfate solution to remove any unreacted iodine.

-

Remove the chloroform by distillation.

-

Distill the residue under reduced pressure to obtain crude p-iodophenol.

-

Recrystallize the crude product from ligroin to yield pure, colorless p-iodophenol.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

Substituted iodophenol test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the substituted iodophenol compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)

-

Substituted iodophenol test compounds

-

Methanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of the test compounds and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add the DPPH solution to each well containing the test compound dilutions. Include a control well with DPPH and methanol only.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the wells at 517 nm. The reduction of the DPPH radical by an antioxidant is observed as a change in color from purple to yellow, resulting in a decrease in absorbance.

-

Data Analysis: Calculate the percentage of radical scavenging activity for each concentration of the test compound. Plot the percentage of scavenging activity against the compound concentration to determine the EC₅₀ value (the effective concentration required to scavenge 50% of the DPPH radicals).

Conclusion

Substituted iodophenols are a historically significant and synthetically versatile class of compounds. Their journey from by-products of early chemical reactions to key components in the design of targeted therapeutics highlights the evolution of medicinal chemistry. The ability to modulate their biological activity through substitution patterns makes them a continuing area of interest for researchers in drug discovery. This guide has provided a foundational understanding of their history, synthesis, biological activities, and the experimental approaches used to evaluate them, offering a valuable resource for further investigation and innovation in this field.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]

- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Alternate Estrogen Receptors Promote Invasion of Inflammatory Breast Cancer Cells via Non-Genomic Signaling | PLOS One [journals.plos.org]

- 13. mdpi.com [mdpi.com]

Theoretical Underpinnings of 3-Iodo-2-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-2-methylphenol is a halogenated aromatic organic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological significance based on related compounds. This document aims to serve as a foundational resource for researchers engaged in the study and application of iodinated phenolic compounds.

Physicochemical and Computed Properties

The structural characteristics of this compound, a substituted phenol (B47542), give rise to its specific physicochemical properties. The presence of an iodine atom and a methyl group on the phenol ring influences its molecular weight, polarity, and potential biological interactions. A summary of its computed properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H7IO | PubChem[1][2] |

| Molecular Weight | 234.03 g/mol | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 233.95416 Da | PubChem[1] |

| Monoisotopic Mass | 233.95416 Da | PubChem[1][2] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

| Complexity | 94.9 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC1=C(C=CC=C1I)O | PubChem[1][2] |

| InChIKey | LHKIGGPZRMWBCT-UHFFFAOYSA-N | PubChem[1][2] |

Synthesis of this compound: An Experimental Protocol

Materials and Reagents

-

2-methylphenol (o-cresol)

-

Sodium iodide (NaI)

-

Sodium hypochlorite (B82951) (NaOCl) solution (6% aqueous)

-

Methanol

-

Hydrochloric acid (2 M)

-

Sodium thiosulfate (B1220275) (10% w/w aqueous solution)

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Deionized water

-

pH paper

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Ice bath

-

Standard laboratory glassware

Experimental Procedure

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-methylphenol and 1.1 equivalents of sodium iodide in a minimal amount of methanol.

-

Cooling: Place the flask in an ice/water bath on a magnetic stirrer and begin stirring.

-

Addition of Oxidant: Using a separatory funnel, add 1.1 equivalents of 6% sodium hypochlorite solution dropwise to the stirring solution over a period of 30 minutes. Maintain the temperature at 0-5 °C during the addition.[3]

-

Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 60 minutes.[3]

-

Quenching: Remove the ice bath and add 10 mL of 10% sodium thiosulfate solution to quench any remaining iodine. Stir for 5 minutes.

-

Acidification: Acidify the solution to a pH of 3-4 with 2 M hydrochloric acid. This will precipitate the crude this compound.[3]

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of ice-cold deionized water.[3]

-

Drying: Transfer the crude product to a watch glass and allow it to air dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, or by column chromatography on silica (B1680970) gel.

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Theoretical Studies: A Methodological Perspective

Direct computational studies, such as Density Functional Theory (DFT) analysis, on this compound are not extensively reported in the current literature. However, the theoretical analysis of similar substituted phenols provides a robust framework for predicting its molecular properties and reactivity.

DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to:

-

Optimize the molecular geometry to determine bond lengths and angles.

-

Calculate vibrational frequencies to correlate with experimental IR spectra.[4]

-

Generate a Molecular Electrostatic Potential (MESP) map to identify electrophilic and nucleophilic sites, which can predict reactivity.[4]

-

Determine Fukui functions to further analyze local reactivity.[5]

-

Predict NMR chemical shifts.

For researchers interested in pursuing such studies, the general workflow is outlined below.

Caption: A typical workflow for DFT analysis of a molecule.

Spectroscopic Analysis (Predicted)

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons, a broad singlet for the hydroxyl proton, and distinct signals in the aromatic region for the three ring protons. The chemical shifts of the aromatic protons will be influenced by the positions of the iodo, methyl, and hydroxyl groups. For comparison, the methyl protons of 2-methylphenol appear around 2.2 ppm, and the aromatic protons are observed between 6.7 and 7.1 ppm.[6] The electron-withdrawing effect of the iodine atom is likely to shift the signals of adjacent protons downfield.

-

¹³C NMR: The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the iodine atom will experience a significant upfield shift due to the heavy atom effect.

-

IR Spectroscopy: The infrared spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic ring and the methyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. A C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 234. A prominent peak at m/z = 107, corresponding to the loss of an iodine atom ([M-I]⁺), is also anticipated. The fragmentation pattern will be characteristic of a substituted phenol.

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound are limited. However, the biological activities of iodinated phenols and related phenolic compounds have been investigated, suggesting potential areas of interest for this molecule.

Iodinated phenols are known to interact with the thyroid hormone system. Some studies have shown that certain iodinated phenolic compounds can act as thyroid disruptors by interfering with thyroid hormone synthesis or by acting as agonists or antagonists of thyroid hormone receptors.[7] This suggests that this compound could potentially modulate thyroid-related signaling pathways.

Furthermore, phenolic compounds, in general, are known for their antioxidant properties. The application of iodine in the form of iodate (B108269) has been shown to enhance the accumulation of phenolic compounds in plants, which in turn helps in mitigating salt stress, indicating a protective role of these compounds.[8]

The potential biological effects of this compound could be explored in the context of pathways regulated by thyroid hormones or in studies related to its antioxidant and cytotoxic effects.

Caption: Potential interaction points of this compound in biological pathways.

Conclusion